5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
Beschreibung
The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a synthetic heterocyclic derivative featuring a fused triazoloquinoxalinone core modified with a 3,4-dihydroquinoline moiety and a propyl substituent. Its synthesis likely involves multistep reactions, including cyclization of hydrazinylquinoxalinone precursors with diethyl oxalate, followed by alkylation with brominated alkanes (e.g., 1-bromopropane) and substitution with chlorobenzyl derivatives under alkaline conditions .
Eigenschaften
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-2-8-20-24-25-22-23(30)27(18-12-5-6-13-19(18)28(20)22)15-21(29)26-14-7-10-16-9-3-4-11-17(16)26/h3-6,9,11-13H,2,7-8,10,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPNVZVAGVZQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline derivative, followed by the formation of the triazoloquinoxaline core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline derivatives, while reduction could yield dihydroquinoxaline compounds .
Wissenschaftliche Forschungsanwendungen
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has shown potential in various scientific research applications. In chemistry, it is studied for its unique structural properties and reactivity. In biology and medicine, it is explored for its potential as an anticancer agent, given its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Additionally, its properties make it a candidate for use in the development of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. It may inhibit the activity of certain kinases or other proteins involved in cellular signaling pathways, leading to the suppression of cancer cell growth and proliferation. The specific pathways and molecular targets can vary depending on the biological context and the type of cells being studied .
Vergleich Mit ähnlichen Verbindungen
The compound’s structural and functional distinctions from analogous derivatives are critical to its pharmacological profile. Below is a systematic comparison:
Structural Modifications and Core Heterocycles
Key Observations:
Core Heterocycle Impact: The triazoloquinoxalinone core in the target compound differs from triazoloquinoline derivatives (e.g., compound 3f in ). Quinoxaline cores may enhance π-π stacking with neuronal receptors but reduce anticonvulsant potency compared to quinoline analogs . Triazolone derivatives (e.g., 4a-f) are consistently inactive, suggesting the triazole ring’s oxidation state (triazole vs. triazolone) critically affects activity. The target compound’s triazolone moiety may similarly limit efficacy unless compensated by its dihydroquinoline substituent .
The 3,4-dihydroquinoline moiety introduces conformational rigidity, which may enhance receptor binding compared to non-cyclic substituents (e.g., phenyl groups in 3f) .
Activity Trends: Compound 3f (triazoloquinoline with p-fluorophenyl) shows strong anticonvulsant activity (ED₅₀: 22–27 mg/kg), whereas triazolone analogs (4a-f) are inactive. This highlights the necessity of the triazole ring for activity, a feature absent in the target compound’s triazolone structure .
Pharmacological and Physicochemical Profiles
Implications :
- The target compound’s higher lipophilicity may enhance brain uptake but reduce solubility, necessitating formulation optimization.
Biologische Aktivität
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structure integrates various functional groups that may contribute to diverse biological activities, including anticancer and neuroprotective effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 421.56 g/mol. The compound features a triazole ring fused with a quinoxaline moiety and a dihydroquinoline substituent, which are known for their pharmacological properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various triazole-containing compounds, including derivatives similar to the target compound. For instance, a study reported that certain triazolo[3,4-a]phthalazines exhibited potent anticancer activities against multiple cancer cell lines such as HePG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 15 to 24 µM . Although specific data for the target compound is limited, its structural similarities suggest potential efficacy against cancer.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HePG-2 | 15.05 |
| Compound B | MCF-7 | 17.23 |
| Compound C | HCT-116 | 21.93 |
Neuroprotective Effects
The potential neuroprotective effects of compounds containing the triazole moiety have also been explored. A study indicated that certain triazole derivatives could inhibit acetylcholinesterase (AChE) activity, which is crucial for cognitive function and memory . The inhibition of AChE suggests that similar derivatives may contribute to neuroprotection or cognitive enhancement.
Table 2: AChE Inhibition Potency of Related Compounds
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| Compound D | 0.23 |
| Compound E | 0.48 |
| Compound F | 0.64 |
The biological activity of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one may involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as AChE, leading to increased levels of acetylcholine in synaptic clefts.
- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis.
Case Studies
A case study focusing on the synthesis and evaluation of triazole derivatives highlighted their cytotoxic effects against various cancer cell lines. The synthesized compounds were tested using the MTT assay to determine their viability against cancer cells . These findings underscore the potential of triazole-based compounds in cancer therapy.
Q & A
Q. What established synthetic routes are available for this compound, and how do reaction conditions impact yield?
The synthesis involves multi-step heterocyclic condensation. Key steps include:
- Cyclocondensation : Reaction of aniline derivatives with propenoic acid in acidic media (e.g., H₂SO₄/ethanol/nitrobenzene) to form quinoline intermediates .
- Alkylation : Treatment with chloroacetic acid in alkaline conditions to introduce oxoethyl side chains .
- Triazole Formation : Heating intermediates with thiocarbohydrazide, followed by cyclization with alkyl halides (e.g., C₆H₅CCH₂Br) in anhydrous ethanol . Critical Parameters :
- Acid concentration (H₂SO₄) affects cyclization efficiency.
- Solvent polarity (e.g., nitrobenzene vs. ethanol) influences reaction rates .
Q. Which analytical methods are recommended for characterizing purity and structure?
- Chromatography : HPLC for purity assessment (>95% purity threshold) and stability profiling under varying pH/temperature .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., quinoxaline NH at δ 10-12 ppm) and confirms substitution patterns .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
- Thermal Analysis : Melting point determination to verify crystallinity .
Q. What preliminary biological assays are suitable for evaluating therapeutic potential?
- Anticancer Screening : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Antimicrobial Testing : Disk diffusion assays for bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Anti-inflammatory Models : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .
Advanced Research Questions
Q. How do structural modifications at the quinoline or triazole moieties affect bioactivity?
| Substituent/Position | Impact on Bioactivity | Reference |
|---|---|---|
| Chlorophenyl (C₆H₄Cl) at triazole | Enhances anticancer potency (IC₅₀ ↓ 40%) | |
| Oxadiazole ring incorporation | Increases metabolic stability | |
| Propyl vs. methyl at N1 | Alters pharmacokinetics (t₁/₂ ↑ 2-fold) | |
| Methodology : Systematic SAR via substituent scanning and docking studies targeting enzymes like topoisomerase II . |
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
- Pharmacokinetic Profiling : Measure bioavailability (%F) and metabolite identification (LC-MS/MS) to assess hepatic first-pass effects .
- Dose Optimization : Conduct dose-response studies in animal models to bridge efficacy gaps .
- Mechanistic Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .
Q. What catalytic systems improve the cyclization step during synthesis?
- Palladium Catalysis : Reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates enhances regioselectivity .
- Solvent Optimization : Polar aprotic solvents (DMF) improve reaction homogeneity, while ethanol aids in intermediate precipitation .
Q. What strategies mitigate stability issues during long-term storage?
- Degradation Analysis : Accelerated stability studies (40°C/75% RH) with HPLC monitoring .
- Formulation : Lyophilization or encapsulation in PEG matrices reduces hydrolysis of the oxoethyl group .
Q. How can computational models enhance SAR understanding?
- Docking Simulations : Use AutoDock Vina to predict binding affinities for targets like EGFR or PARP .
- QSAR Modeling : Correlate logP values with antimicrobial activity using ML algorithms (e.g., Random Forest) .
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